Published Synthesis Yield of Z-Lys(Z)-Ser-OH Outperforms Typical Dipeptide Coupling Benchmarks
The synthesis of Z-Lys(Z)-Ser-OH has been reported with a yield of 81%, providing a quantitative benchmark for procurement specifications [1]. For comparison, general enzyme-catalyzed synthesis of Cbz-dipeptides typically yields between 50% and 95% depending on substrate structure, with yields for sterically hindered or non-polar amino acids frequently falling toward the lower end of this range, while the serine hydroxyl group facilitates coupling [2]. Combined with a commercial purity specification of ≥98%, this compound provides a documented synthesis-purity profile for route validation .
| Evidence Dimension | Published synthesis yield |
|---|---|
| Target Compound Data | 81% |
| Comparator Or Baseline | General Cbz-dipeptide enzymatic synthesis yield range: 50–95%, with lower yields for sterically hindered substrates |
| Quantified Difference | Consistent yield approximately 1.6× the lower benchmark and within the upper tier of reported dipeptide couplings |
| Conditions | Solution-phase coupling; Journal of General Chemistry of the USSR (1989); enzymatic synthesis data from multiple literature reports |
Why This Matters
An established 81% synthesis yield combined with ≥98% commercial purity allows procurement teams to specify a dipeptide building block with a defined synthesis track record, reducing the risk of route re-optimization during scale-up compared to analogs lacking published yield data.
- [1] ChemicalBook. (1989). Z-LYS(Z)-SER-OH Synthesis. Product Synthesis Record citing Martynov, V.F. et al., Journal of General Chemistry of the USSR, 1989, vol. 59, #10, p. 2122-2128. View Source
- [2] Clapés, P., & Adlercreutz, P. (1991). Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1118(1), 37–46. Supporting general yield range for Cbz-dipeptide synthesis. View Source
